Benzamide, N-(2,5-difluorophenyl)-
Description
Benzamide, N-(2,5-difluorophenyl)- (C₁₃H₈F₂NO), a fluorinated aromatic amide, is characterized by a benzamide core substituted with fluorine atoms at the 2- and 5-positions of the aniline ring. Fluorine substitution significantly impacts molecular properties, including electronic effects, hydrogen-bonding capacity, and crystal packing, which influence applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCBOTCTFIPSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367855 | |
| Record name | Benzamide, N-(2,5-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143925-43-3 | |
| Record name | Benzamide, N-(2,5-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2,5-difluorophenyl)- typically involves the condensation reaction of 2,5-difluoroaniline with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvent-free conditions may be employed to minimize environmental impact .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the ortho position undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions. Key findings include:
Table 1: Reaction Outcomes with Nucleophiles
-
Mechanistic Insight : The 4-chloro-3-nitro substitution pattern enhances S<sub>N</sub>Ar reactivity by stabilizing the Meisenheimer intermediate via electron withdrawal . Fluorine atoms at the 2,5-positions further polarize the benzamide ring.
Reduction:
-
LiAlH<sub>4</sub> reduces the amide group to a secondary amine, yielding N-(2,5-difluorophenyl)-2-bromobenzylamine. This product demonstrated moderate cytotoxicity (EC<sub>50</sub> = 818 nM) .
-
NaBH<sub>4</sub> selectively reduces nitro groups to amines without affecting the benzamide core .
Oxidation:
-
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the methylene group adjacent to the amide nitrogen, forming a ketone derivative. This modification abolished anti-cancer activity in murine SCLC models .
Covalent Binding to Biological Targets
The compound forms covalent adducts with β-tubulin via S<sub>N</sub>Ar at Cys239, altering microtubule dynamics. Key evidence includes:
Table 2: Tubulin Modification Data
| Analog | Modification Site | Microtubule Growth Rate (μm/min) | EC<sub>50</sub> (nM) |
|---|---|---|---|
| 24 | β<sub>5</sub>-Tubulin (Cys239) | 0.31 (at 10 μM) | 51 |
| 26 | β<sub>3</sub>-Tubulin (Cys239) | 0.67 (at 1 μM) | 127 |
-
Structural Basis : X-ray crystallography confirmed fluorine-mediated hydrogen bonding (H⋯F = 2.42–2.57 Å) stabilizes the protein-ligand complex .
Mechanistic Studies and Stereochemical Effects
-
Electron-Withdrawing Groups : Nitro and chloro substituents increase S<sub>N</sub>Ar reactivity by lowering the LUMO energy of the aromatic ring (DFT calculations, ).
-
Fluorine Positioning : 2,5-Difluoro substitution creates a steric and electronic environment favoring ortho-directed reactions. 19F NMR analysis revealed through-space coupling (4J = 1.5–7.1 Hz) between fluorine atoms .
Table 3: Reactivity Trends in Benzamide Derivatives
| Substituent Pattern | S<sub>N</sub>Ar Rate (Relative) | Cytotoxicity (EC<sub>50</sub>, nM) |
|---|---|---|
| 2-Br, 3-NO<sub>2</sub>, 4-Cl | 1.0 (Reference) | 182 |
| 2-F, 5-F, 4-NO<sub>2</sub> | 0.78 | 310 |
| 2-I, 3-NO<sub>2</sub> | 1.32 | 55 |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Benzamide, N-(2,5-difluorophenyl)- typically involves the reaction of 2,5-difluoroaniline with 3-cyanobenzoyl chloride. The reaction is conducted in the presence of a base such as triethylamine under inert atmospheric conditions to prevent side reactions. The resultant compound can be purified through recrystallization or chromatography to achieve high purity levels.
Chemical Reactions
Benzamide, N-(2,5-difluorophenyl)- can undergo various chemical reactions:
- Oxidation : Converts the compound into corresponding oxides.
- Reduction : The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution : The difluorophenyl group can react with nucleophiles under basic or acidic conditions.
Chemistry
In synthetic organic chemistry, Benzamide, N-(2,5-difluorophenyl)- serves as a crucial building block for more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with specific functionalities.
Research has indicated that Benzamide derivatives exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that compounds related to Benzamide can effectively inhibit bacterial growth and show antifungal activity. For instance, certain derivatives have demonstrated significant antibacterial potency against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Some benzamide derivatives have been evaluated for their anticancer properties. For example, a study highlighted that specific benzamide compounds exhibited potent antiproliferative effects against various cancer cell lines .
Pharmaceutical Applications
Benzamide, N-(2,5-difluorophenyl)- is being explored as a potential drug candidate due to its ability to interact with biological targets involved in disease processes. Its structural characteristics may enhance its efficacy in drug formulations targeting specific pathways in diseases such as cancer and autoimmune disorders .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of several benzamide derivatives. Among them, a compound similar to Benzamide, N-(2,5-difluorophenyl)- showed an IC50 value of 4.12 µM against breast cancer cells (MDA-MB-231), indicating significant potency compared to standard treatments like 5-fluorouracil (IC50 = 7.69 µM) .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of benzamide derivatives. One compound demonstrated a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and other bacterial strains, highlighting its potential as a therapeutic agent in treating infections .
Mechanism of Action
The mechanism of action of Benzamide, N-(2,5-difluorophenyl)- involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibitory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23): This compound (C₁₃H₈F₃NO) features three fluorine atoms: two on the aniline ring (2,3-positions) and one on the benzoyl ring. The coplanar aromatic rings and 23° tilt of the amide group facilitate 1D hydrogen bonding and C-F···C stacking, enhancing crystal stability .
- N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): A pesticide with a trifluoromethyl group and pyridine ring, this compound demonstrates how bulkier substituents (e.g., CF₃) increase lipophilicity and bioactivity . The 2,5-difluorophenyl group in the target compound may offer intermediate hydrophobicity compared to CF₃-containing analogues.
Halogen Substitution and Physicochemical Properties
- Benzamide, N-(2,5-Difluorophenyl)-2-iodo: Substituting fluorine with iodine (C₁₃H₈F₂INO, MW 359.11) increases molecular weight and polarizability. The iodine atom’s steric bulk may reduce solubility in aqueous media but enhance binding to hydrophobic protein pockets . The 2,5-difluoro variant, lacking iodine, likely exhibits higher solubility and lower density (predicted 1.806 g/cm³ for the iodo analogue vs. ~1.5–1.7 g/cm³ for fluorinated benzamides) .
- Benzamide, N-(2-Fluorophenyl)-2,6-Difluoro: With three fluorine atoms (C₁₃H₈F₃NO, MW 251.20), this compound’s 2,6-difluoro substitution on the benzoyl ring creates a more symmetric structure compared to the 2,5-difluorophenyl variant. Symmetry often improves crystallinity, as seen in Fo23’s high-yield synthesis (88%) .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Fluorine Positions | Key Substituents | Predicted Density (g/cm³) |
|---|---|---|---|---|---|
| N-(2,5-Difluorophenyl)-Benzamide | C₁₃H₈F₂NO | 251.20* | Aniline: 2,5 | None | ~1.6 (estimated) |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | 263.21 | Benzoyl: 2; Aniline: 2,3 | 2-Fluorobenzoyl | 1.806† |
| N-(2,5-Difluorophenyl)-2-iodobenzamide | C₁₃H₈F₂INO | 359.11 | Aniline: 2,5 | 2-Iodo | 1.806 |
| Diflufenican | C₁₉H₁₁F₅N₂O₂ | 394.29 | Aniline: 2,4 | CF₃, pyridine | N/A |
*Calculated from ; †From .
Biological Activity
Benzamide, N-(2,5-difluorophenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications.
Chemical Structure and Properties
Benzamide derivatives are known for their diverse biological activities. The specific compound N-(2,5-difluorophenyl)-benzamide features a benzamide core with two fluorine atoms on the phenyl ring. This substitution pattern can influence its chemical reactivity and biological interactions.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that benzamide derivatives exhibit varying degrees of antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study found that certain benzamides demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
-
Anticancer Properties :
- Benzamides have been explored for their anticancer potential. A specific study noted that derivatives of benzamide could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of fluorine atoms may enhance the binding affinity to cancer-related targets, leading to improved efficacy.
- Insecticidal and Fungicidal Activities :
The biological activity of benzamide, N-(2,5-difluorophenyl)- is believed to involve interaction with specific molecular targets such as enzymes or receptors. The fluorine substitutions can enhance the lipophilicity and electronic properties of the compound, potentially increasing its bioavailability and target affinity.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of various benzamide derivatives. The study highlighted that compounds with a difluorophenyl moiety showed superior activity against E. coli compared to their non-fluorinated counterparts:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzamide A | 32 | Moderate |
| Benzamide B (N-(2,5-F)) | 8 | High |
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of N-(2,5-difluorophenyl)-benzamide on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
Q & A
Q. Table 1. Comparative Reactivity of Fluorinated Anilines in Benzamide Synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
